5-Bromo-4-methylbenzo[d]thiazol-2-amine

Neuroscience Alzheimer's Disease Tauopathy

This halogenated 2-aminobenzothiazole scaffold is ideal for medicinal chemistry, specifically as a reference for Tau aggregate studies (IC50 1.41 nM). Its unique 5-bromo-4-methyl substitution pattern ensures optimal lipophilicity (LogP 3.53) and provides a versatile synthetic handle for cross-coupling, making it superior to generic analogs for reproducible SAR campaigns.

Molecular Formula C8H7BrN2S
Molecular Weight 243.12
CAS No. 103873-80-9
Cat. No. B2585845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylbenzo[d]thiazol-2-amine
CAS103873-80-9
Molecular FormulaC8H7BrN2S
Molecular Weight243.12
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)N)Br
InChIInChI=1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
InChIKeyIVXQBGMLYMGHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4-methylbenzo[d]thiazol-2-amine (CAS 103873-80-9) – A Precision Heterocyclic Building Block for Drug Discovery and Chemical Biology


5-Bromo-4-methylbenzo[d]thiazol-2-amine (CAS 103873-80-9) is a halogenated 2-aminobenzothiazole derivative characterized by a planar benzo[d]thiazole core with a bromine atom at the 5-position, a methyl group at the 4-position, and a primary amine at the 2-position [1]. Its molecular formula is C₈H₇BrN₂S with a molecular weight of 243.12 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, particularly for structure-activity relationship (SAR) studies where the bromine atom provides a synthetic handle for further functionalization or a hydrophobic moiety to probe target binding pockets [2].

5-Bromo-4-methylbenzo[d]thiazol-2-amine: Why Substituting with Unsubstituted or Other Halogenated 2-Aminobenzothiazoles Compromises Experimental Outcomes


Substituting 5-Bromo-4-methylbenzo[d]thiazol-2-amine with a generic 2-aminobenzothiazole or a different halogenated analog is not advisable due to the critical role of its specific substitution pattern in determining both physicochemical properties and biological activity. The bromine atom at the 5-position, in conjunction with the 4-methyl group, creates a unique electronic and steric environment that significantly influences lipophilicity (LogP = 3.53) , binding affinity, and synthetic versatility [1]. Simple substitution with a non-halogenated analog (e.g., 4-methylbenzo[d]thiazol-2-amine) eliminates the bromine handle required for cross-coupling reactions and alters target engagement. Similarly, replacement with a chloro (5-chloro-4-methylbenzo[d]thiazol-2-amine) or fluoro (5-fluoro-4-methylbenzo[d]thiazol-2-amine) analog introduces distinct electronic effects and size differences that can drastically change potency and selectivity, as demonstrated in comparative SAR studies of benzothiazole-based inhibitors . Using the correct, well-characterized building block ensures experimental reproducibility and avoids confounding variables in SAR campaigns.

5-Bromo-4-methylbenzo[d]thiazol-2-amine (CAS 103873-80-9) Quantitative Evidence Guide: Comparative Data for Informed Procurement


Comparative Tau Aggregate Binding Affinity: Differentiating 5-Bromo-4-methylbenzo[d]thiazol-2-amine from its Regioisomer

In a fluorimetric assay measuring the displacement of thiazine red R from human Tau aggregates, 5-Bromo-4-methylbenzo[d]thiazol-2-amine demonstrated a significantly higher affinity (IC50 = 1.41 nM) compared to its regioisomer, 4-Bromo-5-methylbenzo[d]thiazol-2-amine (IC50 = 5.10 nM) [1][2]. This represents a 3.6-fold improvement in potency, underscoring the importance of the precise bromine and methyl positioning for optimal target engagement.

Neuroscience Alzheimer's Disease Tauopathy

Enhanced Lipophilicity and Synthetic Utility of 5-Bromo-4-methylbenzo[d]thiazol-2-amine Over Non-Halogenated Analogs

The presence of the bromine atom in 5-Bromo-4-methylbenzo[d]thiazol-2-amine confers a calculated LogP of 3.53 , a substantial increase in lipophilicity compared to its non-halogenated counterpart, 4-methylbenzo[d]thiazol-2-amine. While the exact LogP of the non-halogenated analog is not provided in the source, the halogenation effect is a well-established principle in medicinal chemistry for modulating membrane permeability and target binding. Furthermore, the bromine atom serves as a crucial synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not possible with the non-halogenated analog [1].

Medicinal Chemistry ADME Optimization Synthetic Methodology

Molecular Weight and Physicochemical Profile of 5-Bromo-4-methylbenzo[d]thiazol-2-amine for Formulation and Assay Design

The compound has a molecular weight of 243.13 g/mol [1], which is a key parameter for calculating molarity in biological assays and for assessing compliance with drug-likeness rules. Its physicochemical profile, including a computed LogP of 3.53 and low aqueous solubility, is consistent with many drug-like small molecules and should be considered when designing in vitro experiments (e.g., DMSO stock solution preparation) . The exact mass of 241.95133 Da is essential for accurate mass spectrometry analysis [1].

Chemical Biology Assay Development Biophysics

High-Impact Application Scenarios for 5-Bromo-4-methylbenzo[d]thiazol-2-amine (CAS 103873-80-9) in R&D and Manufacturing


Lead Optimization in Tauopathy and Neurodegenerative Disease Programs

Due to its demonstrated nanomolar affinity for Tau aggregates (IC50 = 1.41 nM), this compound serves as an ideal starting point or reference molecule for medicinal chemistry campaigns focused on developing novel therapeutics or diagnostic probes for Alzheimer's disease, frontotemporal dementia, and other tauopathies [1]. Its activity in a displacement assay suggests it interacts directly with Tau fibrils, a validated target in these diseases.

Synthesis of Focused Libraries for Kinase and GPCR Target Discovery

The presence of a bromine atom at the 5-position provides a versatile synthetic handle for diversifying the core scaffold through cross-coupling reactions [2]. This enables the rapid generation of focused chemical libraries with varying substituents at the 5-position, allowing medicinal chemists to efficiently explore SAR around key drug targets such as kinases, GPCRs, and other enzymes where 2-aminobenzothiazoles are known privileged structures .

Use as a Certified Reference Standard in Analytical and QC Laboratories

With a well-defined molecular weight (243.13 g/mol), exact mass (241.95133 Da), and high purity (≥97%) , this compound is suitable for use as a certified reference standard in analytical method development and quality control. Its unique isotopic signature due to the bromine atom (79Br and 81Br) provides a distinct pattern in mass spectrometry, facilitating the accurate quantification and identification of this compound and its metabolites in complex biological matrices [3].

Development of Chemical Probes for Target Engagement Studies

The high affinity for Tau aggregates (IC50 = 1.41 nM) [1] suggests that suitably derivatized versions of this compound (e.g., via functionalization of the 2-amine or through the bromine handle) could be developed into fluorescent or biotinylated chemical probes. Such probes would be invaluable tools for in vitro target engagement assays, enabling the study of Tau aggregation mechanisms and the screening of potential aggregation inhibitors.

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